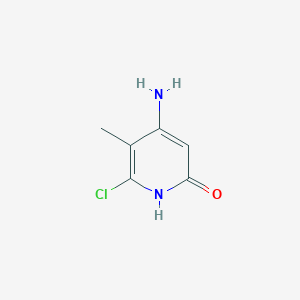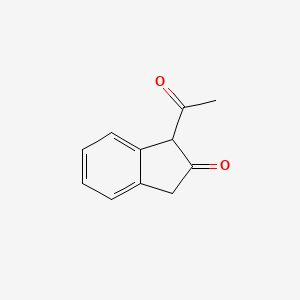![molecular formula C19H25NO B14005000 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- CAS No. 5430-64-8](/img/structure/B14005000.png)
3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- is a complex organic compound with a unique structure that includes an acenaphthylene core and a diethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- typically involves multi-step organic reactions. One common method includes the reaction of acenaphthylene with formaldehyde and diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its diethylaminoethyl group may interact with biological receptors or enzymes, leading to various biochemical responses. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthene: A related compound with a similar acenaphthylene core but lacking the diethylaminoethyl group.
Naphthalene: Another aromatic compound with a simpler structure compared to 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-.
Eigenschaften
CAS-Nummer |
5430-64-8 |
|---|---|
Molekularformel |
C19H25NO |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2-(diethylamino)-1-(1,2-dihydroacenaphthylen-3-yl)propan-1-ol |
InChI |
InChI=1S/C19H25NO/c1-4-20(5-2)13(3)19(21)17-12-10-15-8-6-7-14-9-11-16(17)18(14)15/h6-8,10,12-13,19,21H,4-5,9,11H2,1-3H3 |
InChI-Schlüssel |
FXEIPEMCWVHOLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(C)C(C1=C2CCC3=CC=CC(=C32)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


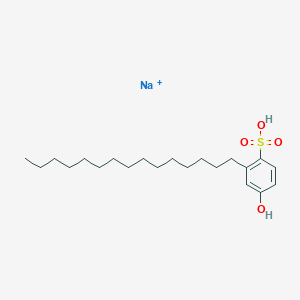
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
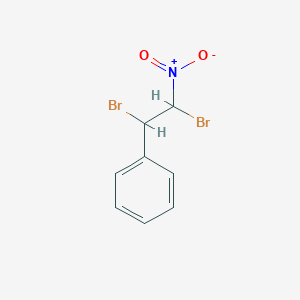
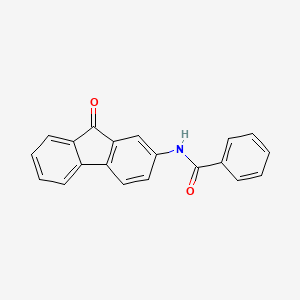
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)
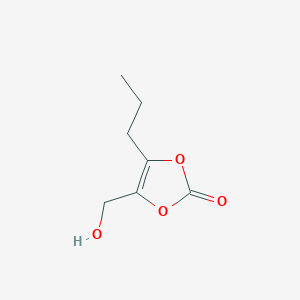



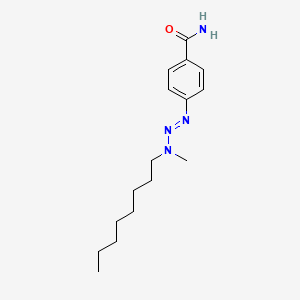
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
